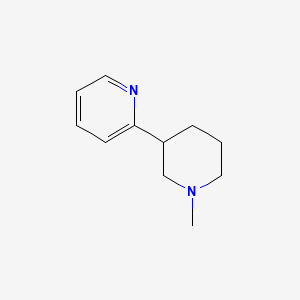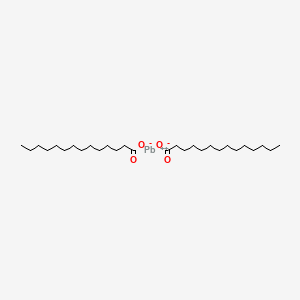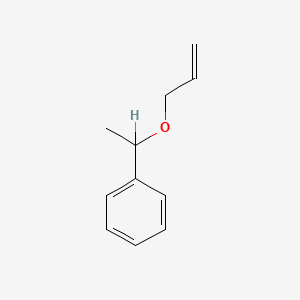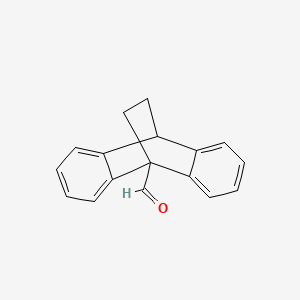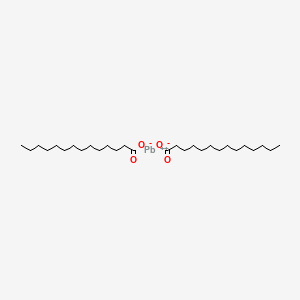
Tetradecanoic acid, lead salt, basic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristic acid, lead salt, is a compound formed from myristic acid and lead. . The lead salt of myristic acid is typically used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of myristic acid, lead salt, involves the reaction of myristic acid with lead compounds. One common method is the reaction of myristic acid with lead(II) acetate in an aqueous medium. The reaction typically proceeds as follows: [ \text{CH}_3(\text{CH}2){12}\text{COOH} + \text{Pb(CH}3\text{COO})2 \rightarrow \text{Pb(C}{14}\text{H}{27}\text{O}_2)_2 + 2\text{CH}_3\text{COOH} ]
Industrial Production Methods: Industrial production of myristic acid, lead salt, often involves large-scale reactions in controlled environments to ensure purity and consistency. The process includes the careful mixing of reactants, maintaining optimal temperatures, and ensuring complete reaction to avoid contamination with unreacted myristic acid or lead compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Myristic acid, lead salt, can undergo various chemical reactions, including:
Oxidation: The lead component can be oxidized, leading to the formation of lead oxides.
Reduction: The lead salt can be reduced under specific conditions to yield elemental lead and myristic acid.
Substitution: The lead ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Metal salts like sodium or potassium salts in aqueous or organic solvents.
Major Products:
Oxidation: Lead oxides and myristic acid derivatives.
Reduction: Elemental lead and myristic acid.
Substitution: New metal salts of myristic acid.
Wissenschaftliche Forschungsanwendungen
Myristic acid, lead salt, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in certain chemical reactions.
Biology: Studied for its effects on biological membranes and its potential use in drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of lubricants, cosmetics, and as a stabilizer in plastics.
Wirkmechanismus
The mechanism of action of myristic acid, lead salt, involves its interaction with biological membranes and proteins. The lead ion can bind to various molecular targets, disrupting normal cellular functions. Myristic acid can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Palmitic Acid, Lead Salt: Another fatty acid lead salt with similar properties but a longer carbon chain.
Stearic Acid, Lead Salt: Similar in structure but with an even longer carbon chain, leading to different physical properties.
Uniqueness: Myristic acid, lead salt, is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly useful in certain industrial and research applications .
Eigenschaften
CAS-Nummer |
90583-65-6 |
|---|---|
Molekularformel |
C28H54O4Pb |
Molekulargewicht |
662 g/mol |
IUPAC-Name |
lead(2+);tetradecanoate |
InChI |
InChI=1S/2C14H28O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
InChI-Schlüssel |
ZZSLTNOFMWYBTR-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


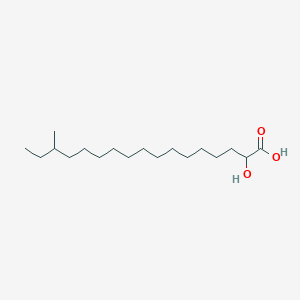
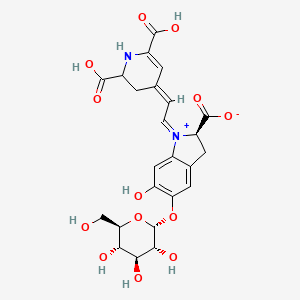


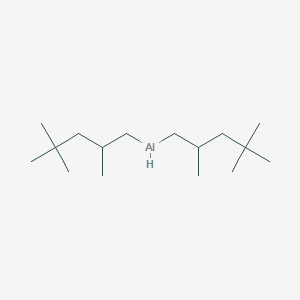
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
